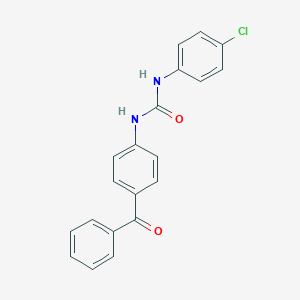
(2-Methylbenzyl)(1-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(2-Methylbenzyl)(1-phenylethyl)amine” is a chemical compound that is related to 1-Phenylethylamine . It is an organic compound with the molecular formula C16H19N .
Synthesis Analysis
The synthesis of amines like “(2-Methylbenzyl)(1-phenylethyl)amine” can be achieved through several methods. One common method is the reductive amination of acetophenone . Another method involves the Leuckart reaction, using ammonium formate .Molecular Structure Analysis
The molecular structure of “(2-Methylbenzyl)(1-phenylethyl)amine” consists of a benzene ring attached to a carbon chain with an amine group at one end and a methyl group at the other . The molecular weight of this compound is 315.36364 g/mol .Chemical Reactions Analysis
Amines like “(2-Methylbenzyl)(1-phenylethyl)amine” are known to react with acids to form salts . They also react reversibly with water to give ammonium ions and hydroxide ions .Safety And Hazards
The safety data sheet for a related compound, 1-Phenylethylamine, indicates that it is combustible, corrosive to metals, toxic if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to handle it with care, using protective clothing and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13-8-6-7-11-16(13)12-17-14(2)15-9-4-3-5-10-15/h3-11,14,17H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHPPIQCIOYHFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374916 |
Source


|
| Record name | N-[(2-Methylphenyl)methyl]-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylbenzyl)(1-phenylethyl)amine | |
CAS RN |
356531-09-4 |
Source


|
| Record name | N-[(2-Methylphenyl)methyl]-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)

![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)




![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)
![2-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185493.png)